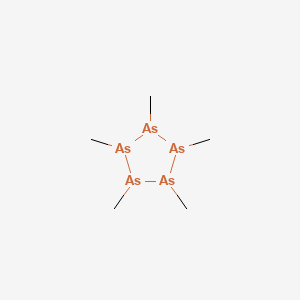
Pentamethylpentaarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylpentaarsolane is an organoarsenic compound with the molecular formula C5H15As5. It is a member of the pentaarsolane family, characterized by a five-membered ring structure with arsenic atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentamethylpentaarsolane typically involves the reaction of trimethylarsine with arsenic trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene. The reaction mixture is then heated to facilitate the formation of the this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethylpentaarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The methyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and methylated arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Applications De Recherche Scientifique
Pentamethylpentaarsolane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of pentamethylpentaarsolane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with thiol groups in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylarsine: A simpler organoarsenic compound with three methyl groups attached to arsenic.
Tetramethyldiarsine: Contains two arsenic atoms with four methyl groups.
Hexamethyltriarsine: A more complex compound with three arsenic atoms and six methyl groups.
Uniqueness
Pentamethylpentaarsolane is unique due to its five-membered ring structure with five arsenic atoms, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds.
Propriétés
Numéro CAS |
20550-47-4 |
|---|---|
Formule moléculaire |
C5H15As5 |
Poids moléculaire |
449.78 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylpentaarsolane |
InChI |
InChI=1S/C5H15As5/c1-6-7(2)9(4)10(5)8(6)3/h1-5H3 |
Clé InChI |
GMHLPJAAPGETGW-UHFFFAOYSA-N |
SMILES canonique |
C[As]1[As]([As]([As]([As]1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


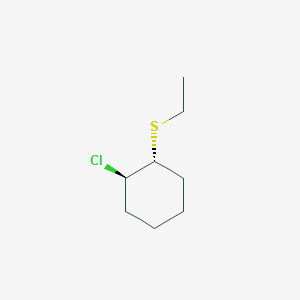
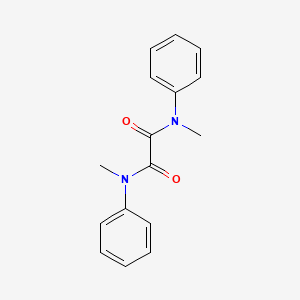
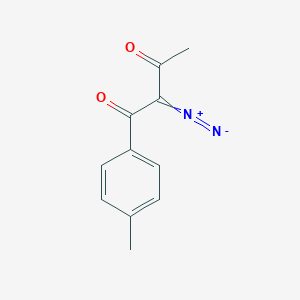
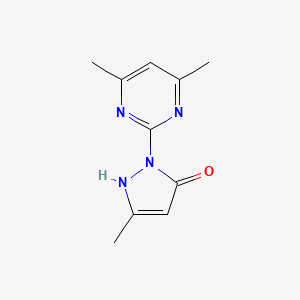
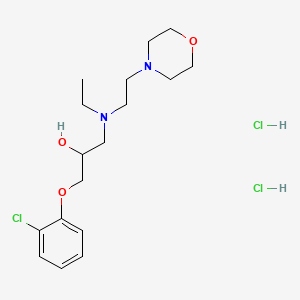
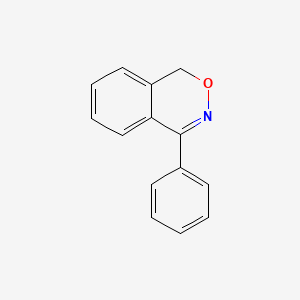
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
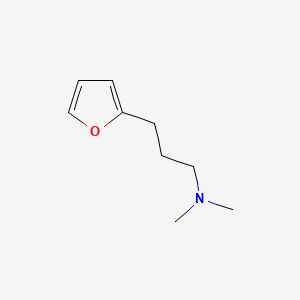
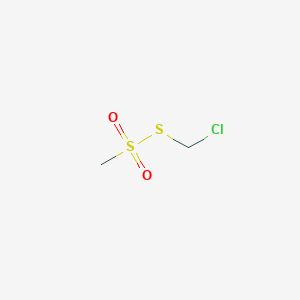
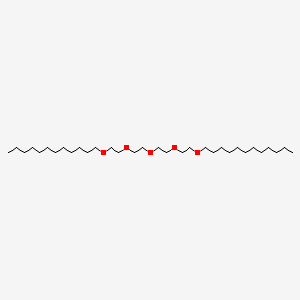

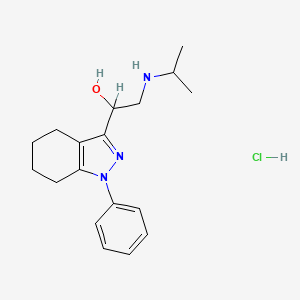
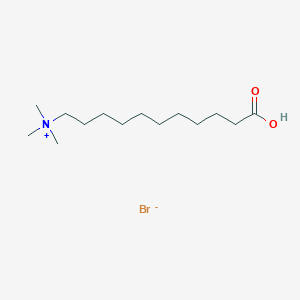
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
